(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
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Overview
Description
(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-(4-nitrophenyl)morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their pharmacological properties. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure but with an amino group instead of a nitro group.
(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups in (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine makes it unique. These functional groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
CAS No. |
920802-52-4 |
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Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m0/s1 |
InChI Key |
STLXXOTVLUWZTP-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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